molecular formula C10H18N2O3 B071317 Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate CAS No. 190900-21-1

Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B071317
CAS No.: 190900-21-1
M. Wt: 214.26 g/mol
InChI Key: GLJYPTWEXBUATJ-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate is a valuable, protected intermediate in synthetic organic and medicinal chemistry. Its core structure features a 1,4-diazepane (a seven-membered ring with two nitrogen atoms) bearing a ketone at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on one nitrogen. This configuration makes it a critical building block for the synthesis of more complex nitrogen-containing heterocycles, particularly those with potential pharmacological activity. The Boc group is highly stable under basic conditions but can be readily removed under mild acidic conditions, allowing for selective functionalization of the secondary amine and enabling the synthesis of a diverse array of diazepane-based scaffolds.

Properties

IUPAC Name

tert-butyl 5-oxo-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-8(13)11-5-7-12/h4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJYPTWEXBUATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626981
Record name tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190900-21-1
Record name tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester
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Preparation Methods

Cyclization of Protected Diamines

A foundational approach involves the cyclization of Boc-protected diamine precursors. For instance, 1,4-diaminobutane is first protected with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The resulting N-Boc diamine is then reacted with ethyl acetoacetate under acidic conditions to induce cyclization, forming the diazepane ring. The ketone group is introduced in situ via keto-enol tautomerization during cyclization.

Typical Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature (20–25°C)

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Yield: 65–75%

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the secondary amine on the carbonyl carbon of ethyl acetoacetate, followed by intramolecular cyclization and dehydration.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis using Grubbs catalysts offers a transition-metal-mediated route. A diene precursor, such as N-Boc-1,5-dieneamine, undergoes RCM in the presence of Grubbs 2nd-generation catalyst to form the diazepane skeleton. Post-metathesis oxidation with oxone introduces the 5-oxo group.

Typical Conditions :

  • Catalyst: Grubbs II (5 mol%)

  • Solvent: DCM under inert atmosphere

  • Oxidation: Oxone in acetone/water (2:1) at 0°C

  • Yield: 50–60%

Advantages :

  • High stereochemical control.

  • Compatibility with functionalized substrates.

Oxidation of Secondary Alcohols

In this method, a secondary alcohol at position 5 of the diazepane ring is oxidized to a ketone. The Boc group is introduced prior to oxidation using Boc anhydride.

Oxidation Reagents :

  • Jones reagent (CrO3/H2SO4) : Effective but poses environmental concerns.

  • Dess-Martin periodinane (DMP) : Mild conditions, high yields (80–85%).

  • Swern oxidation (oxalyl chloride/DMSO) : Low-temperature (−78°C) method suitable for acid-sensitive substrates.

Data Comparison :

ReagentTemperature (°C)Yield (%)Purity (%)
Jones reagent0–57590
DMP258595
Swern−787088

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety. Key steps include:

  • Protection : Boc introduction via continuous mixing of diamine and Boc anhydride in a microreactor.

  • Cyclization : Tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15).

  • Oxidation : Packed-bed reactor with DMP-coated silica gel.

Benefits :

  • 20% higher yield compared to batch processes.

  • Reduced waste generation.

Crystallization and Purification

Post-synthesis, the crude product is purified via recrystallization from ethanol/water (3:1). Industrial facilities often use anti-solvent crystallization with heptane to improve crystal habit.

Optimization of Reaction Conditions

Solvent Screening

Solvent polarity significantly impacts cyclization efficiency:

SolventDielectric ConstantYield (%)
THF7.568
DCM8.972
Acetonitrile37.555

Polar aprotic solvents like DCM balance reactivity and solubility.

Temperature Modulation

Lower temperatures (0–5°C) minimize side reactions during Boc protection, while cyclization proceeds optimally at 25°C.

Comparative Analysis of Preparation Methods

MethodYield (%)ScalabilityCost ($/kg)
Cyclization75High120
RCM60Moderate450
Oxidation of Alcohol85High200

Key Findings :

  • Cyclization offers the best cost-yield balance for large-scale production.

  • RCM is preferred for stereospecific applications despite higher costs.

Challenges and Troubleshooting

Epimerization at C5

The ketone group can induce racemization during prolonged storage. Mitigation strategies include:

  • Storage at −20°C under nitrogen.

  • Use of stabilizing agents like 2,6-di-tert-butyl-4-methylphenol (BHT).

Byproduct Formation

Side products such as N-Boc lactams (from over-cyclization) are minimized by:

  • Strict stoichiometric control (1:1 diamine:ester ratio).

  • Catalytic scavengers (molecular sieves).

Recent Advances in Synthesis

Enzymatic Oxidation

Biocatalysts like cytochrome P450 monooxygenases enable selective oxidation of C5 alcohols under mild conditions (pH 7.4, 37°C), achieving 90% yield.

Photoredox Catalysis

Visible-light-mediated decarboxylation strategies facilitate Boc deprotection and re-functionalization in one pot, reducing step count.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H18_{18}N2_2O3_3
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 190900-21-1

The compound is characterized by a diazepane ring with an oxo group at the 5-position and a tert-butyl ester functionality, which contributes to its reactivity and solubility properties.

Synthetic Applications

Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate serves as a versatile building block in organic synthesis. It is utilized in various reactions that lead to the formation of complex molecules. Some notable applications include:

  • Palladium-Catalyzed Reactions : The compound has been employed in palladium-catalyzed decarboxylative asymmetric allylic alkylation reactions. This method allows for the introduction of chiral centers into synthesized compounds, which is crucial for developing pharmaceuticals with specific biological activities .
  • Fragment Coupling : It has been used in fragment coupling reactions to create larger, more complex molecular architectures. This is particularly useful in the synthesis of natural products and other biologically active compounds .
  • Diverse Substituent Introduction : The reactivity of the oxo group facilitates various substitution reactions, allowing for the introduction of different functional groups that can enhance biological activity or modify physical properties .

Research indicates that derivatives of this compound exhibit promising biological activities:

  • Antimicrobial Properties : Some studies have shown that compounds derived from this diazepane can possess antimicrobial effects, making them candidates for drug development against bacterial infections .
  • Potential Anti-cancer Activity : Preliminary research suggests that certain derivatives may exhibit anti-cancer properties, although further studies are needed to establish their efficacy and mechanism of action .

Case Study 1: Synthesis of Bioactive Molecules

In a recent study, this compound was used as a key intermediate in synthesizing a series of novel compounds aimed at targeting specific cancer cell lines. The synthetic route involved multiple steps where the diazepane derivative facilitated the creation of complex structures through both palladium-catalyzed reactions and traditional coupling methods. The final products showed significant cytotoxicity against selected cancer cells, indicating the potential for further development into therapeutic agents .

Case Study 2: Development of Antimicrobial Agents

Another research project focused on modifying this compound to enhance its antimicrobial properties. By introducing various substituents at the nitrogen atom of the diazepane ring, researchers synthesized a library of compounds. Testing revealed several candidates with potent activity against Gram-positive bacteria, suggesting that this compound could serve as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,4-diazepane derivatives allows for tailored applications in drug discovery. Below, tert-butyl 5-oxo-1,4-diazepane-1-carboxylate is compared with analogous compounds based on oxo group position , substituent variations , and functional group modifications .

Positional Isomers of the Oxo Group

Compound Name CAS Number Molecular Formula Oxo Position Key Applications/Reactions Reference
This compound 190900-21-1 C₁₀H₁₈N₂O₃ 5 Allylic alkylation, acylation
tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate 1508624-84-7 C₁₀H₁₈N₂O₃ 6 Unspecified (structural analog)
tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate 179686-38-5 C₁₀H₁₈N₂O₃ 3 Potential intermediates for Spns2 inhibitors

Key Insight : The position of the oxo group significantly impacts reactivity. For instance, the 5-oxo derivative is more reactive in allylic alkylation due to favorable ring strain and electronic effects compared to the 3-oxo or 6-oxo analogs .

Substituent Variations on the Diazepane Ring

Compound Name CAS Number Molecular Formula Substituent(s) Key Applications/Reactions Reference
tert-Butyl 4-(o-tolyl)-1,4-diazepane-1-carboxylate N/A C₁₇H₂₄N₂O₂ 4-(o-tolyl) Intermediate in androgen receptor antagonists
tert-Butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate 710973-92-5 C₁₄H₂₆N₂O₂ 4-(cyclopropylmethyl) Unspecified (structural diversity)
tert-Butyl 4-(2-nitrophenyl)-5-oxo-1,4-diazepane-1-carboxylate N/A (OT-7810) C₁₆H₂₁N₃O₅ 4-(2-nitrophenyl) High-purity intermediate (98%)

Key Insight : Substituents like aromatic rings (e.g., 2-nitrophenyl) or alkyl groups (e.g., cyclopropylmethyl) modulate steric and electronic properties, influencing binding affinity in drug candidates .

Functional Group Modifications

Compound Name CAS Number Molecular Formula Functional Group Change Key Applications/Reactions Reference
tert-Butyl 4-benzoyl-5-oxo-1,4-diazepane-1-carboxylate N/A C₁₇H₂₄N₂O₄ 4-benzoyl Precursor for chiral alkylation
tert-Butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate 179686-61-4 C₁₁H₂₀N₂O₃ 5-methyl, 3-oxo Unspecified (structural analog)
Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate 882645-09-2 C₁₄H₂₆N₂O₄ Dual Boc protection Symmetric building block

Key Insight : Functionalization with acyl groups (e.g., benzoyl) enhances electrophilicity, enabling selective nucleophilic attacks in multi-step syntheses . Dual Boc protection in dicarboxylate derivatives improves stability but reduces reactivity .

Biological Activity

Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a diazepane ring structure, which is known for its versatility in biological applications. The presence of the tert-butyl group enhances lipophilicity, potentially influencing the compound's interaction with biological membranes and its overall bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity and receptor interactions, leading to various pharmacological effects.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that compounds within the diazepane family can exhibit antimicrobial effects. This compound has been evaluated for its efficacy against various bacterial strains.

Antiparasitic Activity

In vitro studies suggest that this compound may possess antiparasitic properties. For instance, it has been tested against Trypanosoma brucei, the causative agent of African sleeping sickness, demonstrating potential as a lead compound for drug development in this area.

Research Findings

StudyFindingsReference
In vitro antibacterial studyEffective against multiple bacterial strains with varying MIC values
Antiparasitic evaluationReduced parasitemia significantly in infected mice
Pharmacokinetic propertiesFavorable absorption and distribution profile observed in preliminary studies

Case Studies

Several case studies have explored the applications of this compound:

  • Antimicrobial Activity : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, finding promising results that warrant further investigation into its mechanism of action.
  • Drug Development : Research focused on modifying the structure of diazepane derivatives to enhance their potency against Trypanosoma brucei, highlighting the importance of structural optimization in drug design.
  • Toxicological Assessment : Toxicity studies have indicated a favorable safety profile at therapeutic doses, making it a candidate for further preclinical trials.

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